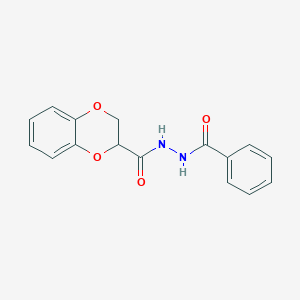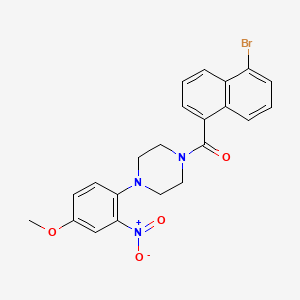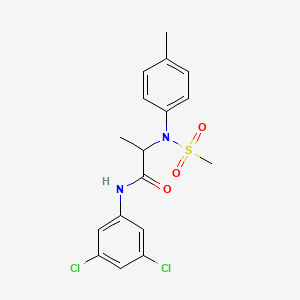![molecular formula C14H17ClFNO2S B4175603 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4175603.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
Descripción general
Descripción
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a chloro-fluorobenzyl group, a thioether linkage, and a tetrahydrofuran moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Chloro-Fluorobenzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is prepared by chlorination and fluorination of benzyl chloride.
Thioether Formation: The chloro-fluorobenzyl chloride is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The resulting thioether intermediate is further reacted with tetrahydro-2-furanylmethylamine to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This typically includes the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(2-chloro-6-fluorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione
- 2-[(2-chloro-6-fluorobenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2S/c15-12-4-1-5-13(16)11(12)8-20-9-14(18)17-7-10-3-2-6-19-10/h1,4-5,10H,2-3,6-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRVSMNDTATKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methyl-2-pyridinyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4175521.png)
![2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B4175541.png)
![7-[2-(3,4-dihydro-1(2H)-quinolinyl)-1-methyl-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4175548.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4175560.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4175565.png)
![3-Methylimidazo[1,5-a]pyridine;oxalic acid](/img/structure/B4175566.png)
![methyl 4-(5-{[(2,4-dimethylphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4175577.png)


![1-benzyl-5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4175592.png)
![2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-[7-(4-fluorophenyl)-5-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]acetamide](/img/structure/B4175609.png)
![N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4175611.png)
![7-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4175616.png)
